molecular formula C18H11F2N3S B4628229 3-[(2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile

3-[(2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B4628229
M. Wt: 339.4 g/mol
InChI Key: MMTLQMMRGZFDHU-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazolylacrylonitriles, closely related to the compound , involves reactions of specific precursors in the presence of a base. For example, the reaction of 4-(4-fluorophenyl)-2-thiazoleacetonitrile with substituted chloroformates in a base's presence yields novel thiazolylacrylonitriles with confirmed structures by NMR, MS spectra, and elemental analysis, exhibiting significant fungicidal activity (Shen De-long, 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic techniques and crystallography. For instance, compounds with a core structure similar to our compound of interest show confirmed structures via 2D NMR spectroscopy and single crystal X-ray diffraction analysis (N. A. Pakholka et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving acrylonitrile derivatives reveal their versatility and reactivity. The reaction pathways and product formation greatly depend on the reactants' nature, highlighting the acrylonitrile derivatives' chemical diversity (W. Abdou et al., 1998).

Physical Properties Analysis

The physical properties, such as optical properties, of acrylonitrile derivatives can be tailored by modifying the molecular structure. Studies have shown that these compounds can exhibit a range of fluorescent colors, indicating their potential in optical applications (Alexander K. Eltyshev et al., 2021).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity with lithium aluminum hydride, demonstrate their potential for further chemical modifications and applications in synthesis and pharmaceuticals (K. Frolov et al., 2005).

Scientific Research Applications

Synthesis and Antioxidant Activity

Compounds structurally related to "3-[(2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile" have been synthesized and evaluated for their antioxidant activities. For instance, thiazolidin-4-one derivatives, which share the thiazolyl and fluorophenyl components, have shown promising antioxidant activity. These compounds were synthesized using methods that could be applicable to the compound , indicating potential in the development of antioxidant agents (Ahmed O. H. El Nezhawy et al., 2009).

Optoelectronic Applications

Another area of interest is the use of donor-acceptor substituted thiophene dyes, which include components similar to the compound of interest, in optoelectronic devices. These compounds have demonstrated excellent nonlinear optical limiting behavior, making them suitable for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (S. Anandan et al., 2018). This suggests potential research applications of "3-[(2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile" in developing new materials for photonic or optoelectronic devices.

Antifungal Agents

The synthesis and biological evaluation of thiazolylacrylonitriles for fungicidal activity highlight another possible application. Compounds with structural similarities have shown significant fungicidal properties against specific pathogens, indicating the potential of the compound to serve as a base for developing new antifungal agents (Shen De-long, 2010).

Fluorescence Probes

Furthermore, compounds with acrylonitrile groups have been utilized as thiol-selective, polarity-sensitive fluorescent probes. This suggests that "3-[(2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile" could be investigated for its fluorescence properties, potentially contributing to the development of new fluorescent probes for biological and chemical research (Franklyn et al., 1983).

properties

IUPAC Name

(Z)-3-(2-fluoroanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3S/c19-14-7-5-12(6-8-14)17-11-24-18(23-17)13(9-21)10-22-16-4-2-1-3-15(16)20/h1-8,10-11,22H/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTLQMMRGZFDHU-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(2-fluoroanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 2
Reactant of Route 2
3-[(2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 3
3-[(2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 4
Reactant of Route 4
3-[(2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 5
3-[(2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile
Reactant of Route 6
3-[(2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.